molecular formula C12H7BrClN3 B13831436 2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine

2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine

Cat. No.: B13831436
M. Wt: 308.56 g/mol
InChI Key: XPAXUFVDAHRGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aryl derivatives, while nucleophilic substitution can introduce different functional groups at the bromine or chlorine positions .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination can lead to distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The imidazo[4,5-b]pyridine core also provides a versatile scaffold for further modifications, enhancing its potential in drug discovery and material science .

Properties

Molecular Formula

C12H7BrClN3

Molecular Weight

308.56 g/mol

IUPAC Name

2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H7BrClN3/c13-8-3-1-7(2-4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H,(H,15,16,17)

InChI Key

XPAXUFVDAHRGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=N3)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.